molecular formula C18H14O B13810241 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 64521-16-0

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B13810241
CAS No.: 64521-16-0
M. Wt: 246.3 g/mol
InChI Key: BPWAWXRCSBRVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is characterized by its tetrahydrobenzo and phenanthro oxirene moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene involves several steps, typically starting with the formation of the benzo and phenanthro rings. Common synthetic routes include cyclization reactions and the use of specific catalysts to facilitate the formation of the oxirene ring. Industrial production methods often employ high-pressure and high-temperature conditions to optimize yield and purity.

Chemical Reactions Analysis

1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene can be compared with other similar compounds, such as:

    Benzo[6,7]phenanthro[3,4-b]oxirene: Lacks the tetrahydro moiety, resulting in different chemical properties and reactivity.

    1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]furan: Contains a furan ring instead of an oxirene ring, leading to different reactivity and applications

This article provides a detailed overview of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and expand its applications in various fields.

Properties

CAS No.

64521-16-0

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2

InChI Key

BPWAWXRCSBRVLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.